![molecular formula C20H16N2O5 B5908720 N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the activation of the mitochondrial pathway of apoptosis. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. This leads to the cleavage of various cellular proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its role in inducing apoptosis, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of other biochemical and physiological effects. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its fluorescent properties. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide can be used as a fluorescent probe to detect ROS in cells, making it a valuable tool for studying oxidative stress. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have low toxicity, which makes it a safe compound to work with in the laboratory.
One of the limitations of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have poor stability in the presence of light and air, which can limit its shelf life.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of research involves the development of new fluorescent probes based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. These probes could be used to detect other cellular processes beyond oxidative stress.
Another area of research involves the development of new anticancer agents based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. By modifying the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop compounds with even greater selectivity and potency against cancer cells.
Finally, researchers may also explore the potential use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in the treatment of inflammatory diseases. By studying the anti-inflammatory effects of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop new therapies for a variety of inflammatory conditions.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has potential applications in the detection of ROS, the treatment of cancer, and the treatment of inflammatory diseases. Future research may focus on the development of new fluorescent probes, anticancer agents, and anti-inflammatory therapies based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-methoxyaniline with 2-nitro-5-(2-furyl) acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to form N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to be highly selective for ROS and can be used to monitor changes in ROS levels in real-time.
In addition to its use as a fluorescent probe, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been studied for its potential as an anticancer agent. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This makes N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-6-4-5-14(13-16)21-20(23)12-10-15-9-11-19(27-15)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZZAQYKYPGL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
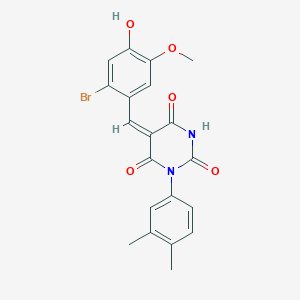
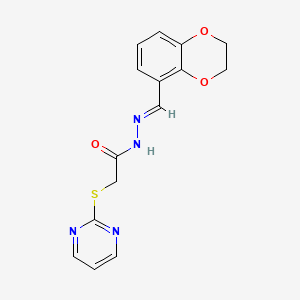
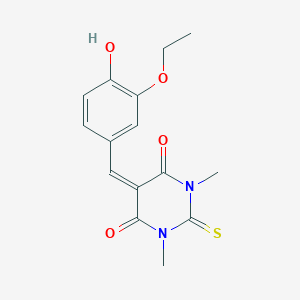
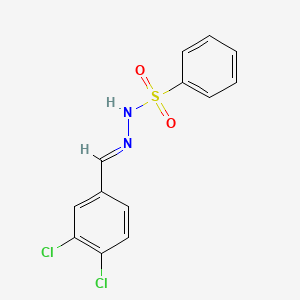
![N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5908704.png)
![ethyl 4-{3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5908705.png)
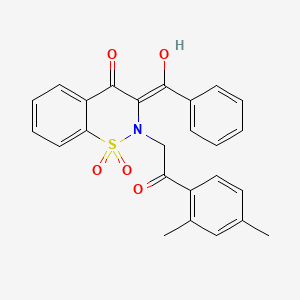
![N-(2-bromophenyl)-N-(2-oxo-2-{2-[3-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B5908713.png)
![4-[(hydroxyimino)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B5908725.png)

![N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5908745.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908753.png)